molecular formula C21H26N2O4 B12944994 Benzyl N6-((benzyloxy)carbonyl)-D-lysinate

Benzyl N6-((benzyloxy)carbonyl)-D-lysinate

Cat. No.: B12944994
M. Wt: 370.4 g/mol
InChI Key: BLQSAXJSJHUEIQ-LJQANCHMSA-N
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Description

Benzyl N6-((benzyloxy)carbonyl)-D-lysinate is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the lysine molecule. It is commonly used in peptide synthesis and serves as a protecting group for the amino group of lysine, preventing unwanted reactions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N6-((benzyloxy)carbonyl)-D-lysinate typically involves the reaction of D-lysine with benzyl chloroformate. The reaction is carried out in an alkaline medium, usually with sodium hydroxide or potassium carbonate, to facilitate the formation of the benzyloxycarbonyl group . The reaction conditions include maintaining a temperature of around 0-5°C to prevent side reactions and ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product .

Mechanism of Action

The primary mechanism of action of Benzyl N6-((benzyloxy)carbonyl)-D-lysinate involves the protection of the amino group of lysine. The benzyloxycarbonyl group prevents unwanted reactions during peptide synthesis by blocking the reactive amino group. This allows for selective reactions at other functional groups, facilitating the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N6-((benzyloxy)carbonyl)-D-lysinate is unique due to its specific stereochemistry, which can influence its reactivity and interactions in peptide synthesis. The presence of the benzyloxycarbonyl group provides effective protection for the amino group, making it a valuable tool in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

benzyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C21H26N2O4/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25)/t19-/m1/s1

InChI Key

BLQSAXJSJHUEIQ-LJQANCHMSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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